molecular formula C13H11N3O4S B11087375 3-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11087375
M. Wt: 305.31 g/mol
InChI Key: YBXVBJCIEODZBP-UHFFFAOYSA-N
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Description

3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, modulating their activity. The pyridinyl group might enhance binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the pyridinyl and sulfonamide groups.

    2-Oxo-2,3-dihydrobenzoxazole: Similar core structure but lacks the pyridinyl and sulfonamide groups.

    N-(2-Pyridinyl)benzoxazole: Contains the pyridinyl group but lacks the sulfonamide group.

Uniqueness

3-METHYL-2-OXO-N-(2-PYRIDINYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is unique due to the combination of the benzoxazole core with the pyridinyl and sulfonamide groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

3-methyl-2-oxo-N-pyridin-2-yl-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C13H11N3O4S/c1-16-10-6-5-9(8-11(10)20-13(16)17)21(18,19)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15)

InChI Key

YBXVBJCIEODZBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OC1=O

Origin of Product

United States

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